![molecular formula C25H24N2O2 B276775 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of drugs known as N-phenylacetyl-L-prolylglycine ethyl ester (NAE) analogs and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the breakdown of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is a neurotransmitter that has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to enhance cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potential as a neuroprotective agent and cognitive enhancer. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one limitation of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its relatively new status as a research compound, and further studies are needed to fully understand its mechanism of action and potential applications.
未来方向
For research on 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide include further studies on its mechanism of action, potential applications in the treatment of neurodegenerative diseases and inflammatory diseases, and the development of more potent analogs of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. In addition, further studies are needed to fully understand the cognitive-enhancing effects of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases.
Conclusion:
In conclusion, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. While further studies are needed to fully understand the potential applications of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, its unique properties make it a promising compound for future research.
合成方法
The synthesis of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with N-(2-aminoethyl)pyrrolidine in the presence of sodium hydride to form 2-(1-pyrrolidinyl)acetophenone. This intermediate is then reacted with 2-bromo-N-phenylacetamide in the presence of potassium carbonate to form 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
科学研究应用
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to enhance cognitive function in animal models and has potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C25H24N2O2 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O2/c28-24(23(19-11-3-1-4-12-19)20-13-5-2-6-14-20)26-22-16-8-7-15-21(22)25(29)27-17-9-10-18-27/h1-8,11-16,23H,9-10,17-18H2,(H,26,28) |
InChI 键 |
YBQISPZPVVXWQE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
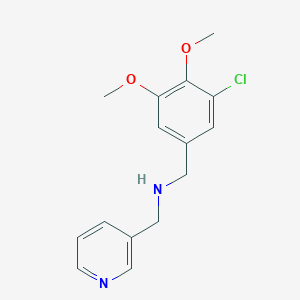
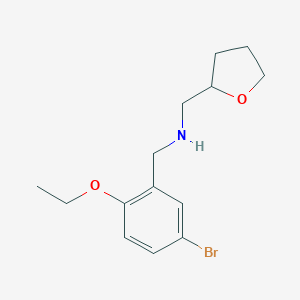
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
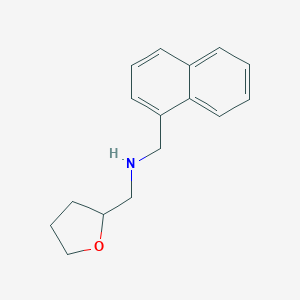
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
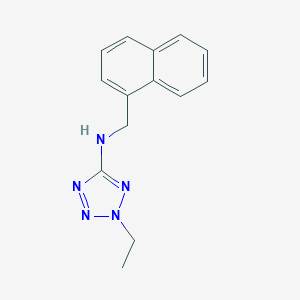
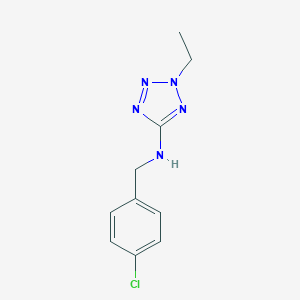
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)